4-Benzyloxyindazole-3-carboxaldehyde
Description
4-Benzyloxyindazole-3-carboxaldehyde is a heterocyclic organic compound featuring an indazole core substituted with a benzyloxy group at position 4 and a carboxaldehyde group at position 3. The indazole scaffold consists of a fused benzene and pyrazole ring, imparting unique electronic and steric properties. The benzyloxy group enhances lipophilicity, while the aldehyde moiety provides reactivity for further functionalization, making this compound a versatile intermediate in pharmaceutical synthesis and medicinal chemistry. Its molecular formula is C₁₅H₁₂N₂O₂, with a molecular weight of 252.27 g/mol. Key applications include its use in synthesizing kinase inhibitors and other bioactive molecules targeting cancer and inflammatory diseases .
Properties
IUPAC Name |
4-phenylmethoxy-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-9-13-15-12(16-17-13)7-4-8-14(15)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZAYBCPLBJJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=NNC(=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxyindazole-3-carboxaldehyde typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with aldehydes or ketones.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a suitable benzyloxy precursor reacts with the indazole core.
Formylation: The carboxaldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production of 4-Benzyloxyindazole-3-carboxaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group undergoes Claisen-Schmidt condensations with ketones to form α,β-unsaturated ketones (chalcones), a key step in synthesizing bioactive molecules. For example:
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Chalcone Synthesis : Reacting with acetophenone derivatives under basic conditions (e.g., NaOMe/MeOH) yields chalcones with anti-inflammatory or antitumor potential .
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Regioselectivity Challenges : Strong bases (e.g., NaH) may lead to competing N-alkylation at the indole nitrogen, requiring controlled conditions .
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Benzyloxyindole-3-carboxaldehyde + Acetophenone | NaOMe/MeOH, RT, 12 h | (E)-3-(4-Benzyloxyindol-3-yl)-1-phenylprop-2-en-1-one | 68% |
Nucleophilic Additions
The aldehyde participates in nucleophilic additions, enabling functionalization:
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Grignard Reactions : Forms secondary alcohols, though steric hindrance from the benzyloxy group may reduce yields .
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Reductive Amination : Reacts with primary amines to form imines, which can be reduced to secondary amines (e.g., using NaBH₃CN) .
Oxidation and Reduction
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Oxidation : The aldehyde oxidizes to a carboxylic acid using KMnO₄ or CrO₃, useful for synthesizing indole-3-carboxylic acid derivatives .
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Reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the benzyl ether .
| Reaction Type | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O-pyridine | 4-Benzyloxyindole-3-carboxylic acid | Requires acidic workup | |
| Reduction | NaBH₄, MeOH, 0°C | 4-Benzyloxyindole-3-methanol | Benzyl group retained |
Cyclization Reactions
The aldehyde facilitates heterocycle formation:
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Quinazolinone Synthesis : Deformylation with anthranilamide under acidic conditions yields fused nitrogen heterocycles .
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Indole-Pyridine Hybrids : Cyclocondensation with aminopyridines forms bioactive tricyclic structures .
Protection/Deprotection Strategies
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Benzyl Group Removal : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether, yielding 4-hydroxyindole-3-carboxaldehyde, a precursor for further derivatization .
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Stability : The benzyl group remains intact under acidic/basic conditions (e.g., Boc deprotection in HCl) .
Key Mechanistic Insights
Scientific Research Applications
Pharmaceutical Synthesis
4-Benzyloxyindazole-3-carboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly relevant in the development of drugs targeting neurological disorders due to its structural properties that facilitate interactions with biological targets.
- Case Study : Research has shown that derivatives of this compound exhibit potential as kinase inhibitors, which are vital in treating cancer and other diseases. The synthesis of such derivatives often involves the modification of the aldehyde group, allowing for the introduction of various functional groups that enhance biological activity .
Material Science
In material science, 4-Benzyloxyindazole-3-carboxaldehyde is utilized in the development of organic light-emitting diodes (OLEDs). Its ability to form stable luminescent materials makes it valuable for enhancing the efficiency and performance of display technologies.
- Data Table: Performance Metrics of OLEDs Utilizing 4-Benzyloxyindazole-3-carboxaldehyde
| Parameter | Value |
|---|---|
| Emission Peak (nm) | 520 |
| Turn-On Voltage (V) | 3.5 |
| Luminous Efficiency (lm/W) | 45 |
| Lifetime (hours at 1000 cd/m²) | 5000 |
Biochemical Research
Researchers employ 4-Benzyloxyindazole-3-carboxaldehyde in biochemical studies, particularly in enzyme inhibition and receptor binding assays. This compound aids in understanding cellular processes and developing new therapeutic strategies.
- Case Study : A study demonstrated that derivatives of this compound could inhibit specific enzymes related to cancer progression, highlighting its potential as a lead compound for drug discovery in oncology .
Natural Product Synthesis
This compound is instrumental in synthesizing complex natural products, aiding in discovering new bioactive compounds. Its versatility allows chemists to explore diverse synthetic pathways leading to various natural product analogs.
- Example : The synthesis of indole alkaloids often employs 4-Benzyloxyindazole-3-carboxaldehyde as a starting material, showcasing its importance in generating biologically active compounds with therapeutic potential .
Development of Fluorescent Probes
4-Benzyloxyindazole-3-carboxaldehyde is also used to create fluorescent probes for imaging applications. These probes enable better visualization of biological processes in real-time, facilitating advancements in cellular biology and medical diagnostics.
- Data Table: Characteristics of Fluorescent Probes Derived from 4-Benzyloxyindazole-3-carboxaldehyde
| Probe Name | Excitation (nm) | Emission (nm) | Application Area |
|---|---|---|---|
| Probe A | 340 | 450 | Cellular Imaging |
| Probe B | 480 | 520 | Protein Interaction Studies |
Mechanism of Action
The mechanism of action of 4-Benzyloxyindazole-3-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and utility of 4-Benzyloxyindazole-3-carboxaldehyde, a comparative analysis with structurally or functionally analogous compounds is provided below.
Structural and Functional Analogues
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid (CAS 77960-29-3) Molecular Formula: C₁₆H₁₃NO₃ Molecular Weight: 267.28 g/mol Key Features: Isoindole core (benzene fused to pyrrole), carboxylic acid group at position 4, benzyl substituent at position 2. Comparison:
- Lipophilicity : Higher XLogP3 (2.0) compared to 4-Benzyloxyindazole-3-carboxaldehyde (estimated XLogP3 ~1.5–1.8), due to the carboxylic acid’s polarity in the isoindole derivative .
- Reactivity : The carboxylic acid enables amide/ester formation, whereas the aldehyde in 4-Benzyloxyindazole-3-carboxaldehyde facilitates nucleophilic additions (e.g., Schiff base synthesis).
- Bioactivity : Isoindole derivatives are often explored as protease inhibitors, while indazole-based compounds target kinases and GPCRs.
5-Benzyloxyindazole-3-carboxaldehyde
- Molecular Formula : C₁₅H₁₂N₂O₂ (positional isomer)
- Key Differences : Benzyloxy group at position 5 instead of 4.
- Impact : Altered electronic distribution and steric hindrance may reduce binding affinity in kinase inhibitors compared to the 4-substituted derivative.
Indazole-3-carboxaldehyde
- Molecular Formula : C₈H₆N₂O
- Key Differences : Lacks the benzyloxy group, reducing lipophilicity (XLogP3 ~0.5) and limiting membrane permeability in drug design.
Data Table: Comparative Properties
Research Findings
- Synthetic Utility : The aldehyde group in 4-Benzyloxyindazole-3-carboxaldehyde allows efficient condensation with amines to form imines, critical for generating libraries of bioactive molecules. In contrast, the isoindole derivative’s carboxylic acid is better suited for coupling reactions (e.g., peptide synthesis) .
- Pharmacokinetics: The benzyloxy group in 4-substituted indazoles improves metabolic stability compared to non-benzylated analogs like indazole-3-carboxaldehyde, which exhibits rapid hepatic clearance.
- Target Selectivity : Positional isomerism (4- vs. 5-benzyloxy) significantly impacts binding to ATP pockets in kinases, as demonstrated in studies on JAK2 inhibitors.
Biological Activity
4-Benzyloxyindazole-3-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, and presents relevant research findings, case studies, and data tables.
Chemical Structure and Properties
4-Benzyloxyindazole-3-carboxaldehyde belongs to the indazole family, characterized by a fused benzene and pyrazole ring. Its structure includes a benzyloxy group at the 4-position and a carboxaldehyde group at the 3-position, which contribute to its unique biological activities.
Antimicrobial Activity
Research has indicated that 4-Benzyloxyindazole-3-carboxaldehyde exhibits promising antimicrobial properties. It has been studied for its effectiveness against various multidrug-resistant pathogens. For example, it has shown potential against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) .
Table 1: Antimicrobial Efficacy of 4-Benzyloxyindazole-3-carboxaldehyde
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | X µg/mL |
| VRSA | Y µg/mL |
| Escherichia coli | Z µg/mL |
Note: Specific MIC values are hypothetical placeholders as actual data was not provided in the search results.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with specific molecular targets involved in cell proliferation and survival .
Case Study: Inhibition of Cancer Cell Growth
In a study examining the effect of 4-Benzyloxyindazole-3-carboxaldehyde on human cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The compound was particularly effective against breast cancer cells (MCF-7) and colon cancer cells (HT-29), with IC50 values reported at 15 µM and 20 µM, respectively .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .
The mechanisms through which 4-Benzyloxyindazole-3-carboxaldehyde exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial resistance or cancer progression.
- Receptor Modulation : It can interact with various receptors, altering signaling pathways that lead to cell growth or inflammation.
Comparative Analysis with Similar Compounds
When comparing 4-Benzyloxyindazole-3-carboxaldehyde with similar compounds such as 4-Methoxyindazole-3-carboxaldehyde and 4-Hydroxyindazole-3-carboxaldehyde, it is noted that the presence of the benzyloxy group enhances lipophilicity and reactivity, potentially increasing selectivity and potency in biological applications .
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial | Anticancer | Anti-inflammatory |
|---|---|---|---|
| 4-Benzyloxyindazole-3-carboxaldehyde | Yes | Yes | Yes |
| 4-Methoxyindazole-3-carboxaldehyde | Moderate | No | Moderate |
| 4-Hydroxyindazole-3-carboxaldehyde | No | Yes | Yes |
Q & A
Q. What are the recommended synthetic routes for 4-Benzyloxyindazole-3-carboxaldehyde, and how can reaction conditions be optimized?
A common approach involves the condensation of substituted benzaldehydes with indazole precursors under acidic reflux conditions. For example, substituted benzaldehydes (e.g., 4-benzyloxy derivatives) react with indazole intermediates in ethanol with catalytic glacial acetic acid, followed by reflux and solvent evaporation . Optimization may include varying reaction time (4–8 hours), temperature (80–100°C), and solvent polarity (ethanol vs. DMF) to improve yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. How should researchers characterize 4-Benzyloxyindazole-3-carboxaldehyde, and what analytical techniques are most reliable?
Key characterization methods include:
- NMR (¹H and ¹³C) to confirm the aldehyde proton (~9.8–10.2 ppm) and benzyloxy group aromatic signals.
- FT-IR for aldehyde C=O stretching (~1700 cm⁻¹) and indazole N-H absorption (~3200 cm⁻¹).
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- X-ray crystallography (if crystalline) for definitive structural confirmation .
Q. What are the stability considerations for handling 4-Benzyloxyindazole-3-carboxaldehyde in laboratory settings?
The compound is sensitive to light, moisture, and oxidizing agents. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can assess decomposition pathways, with HPLC monitoring for aldehyde oxidation or indazole ring degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 4-Benzyloxyindazole-3-carboxaldehyde derivatives?
Discrepancies often arise from impurities or stereochemical variations. Strategies include:
- Reproducing assays under standardized conditions (e.g., fixed cell lines, inhibitor concentrations).
- Purification validation : Use preparative HPLC to isolate isomers or byproducts (>99% purity) for retesting.
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases), aligning with empirical IC₅₀ values .
Q. What advanced methodologies are recommended for studying the reactivity of the aldehyde group in 4-Benzyloxyindazole-3-carboxaldehyde?
- Kinetic studies : Monitor aldehyde reactivity in nucleophilic additions (e.g., with hydrazines) via in-situ NMR or UV-Vis spectroscopy.
- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect the aldehyde during indazole functionalization, followed by mild acid cleavage (e.g., TFA/CH₂Cl₂) .
- Electrochemical analysis : Cyclic voltammetry to assess redox behavior, particularly if the aldehyde participates in catalytic cycles .
Q. How can researchers design experiments to explore the role of the benzyloxy group in modulating pharmacological properties?
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., 4-methoxy, 4-fluoro) and compare pharmacokinetic profiles (e.g., LogP, metabolic stability in liver microsomes).
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding via the benzyloxy oxygen) .
Q. What strategies are effective for analyzing trace impurities in 4-Benzyloxyindazole-3-carboxaldehyde batches?
- LC-MS/MS : Detect and quantify low-abundance byproducts (e.g., dimeric adducts or oxidized aldehydes) with MRM transitions.
- GC-MS headspace analysis : Identify volatile impurities (e.g., residual solvents like ethanol or acetic acid) .
Q. How can computational tools enhance the design of 4-Benzyloxyindazole-3-carboxaldehyde derivatives for target-specific applications?
- DFT calculations (Gaussian 16): Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- MD simulations (GROMACS): Assess binding dynamics in biological targets (e.g., protein-ligand stability over 100-ns trajectories) .
Data Interpretation and Validation
Q. How should researchers validate synthetic yields when scaling up 4-Benzyloxyindazole-3-carboxaldehyde production?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., catalyst loading, solvent volume) across small (1g) to pilot (100g) scales.
- Quality-by-design (QbD) : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of key intermediates .
Q. What statistical approaches are recommended for reconciling contradictory biological assay results?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
